molecular formula C17H15NO4S B3344882 1-(6-Methoxy-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone CAS No. 99532-46-4

1-(6-Methoxy-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone

Cat. No.: B3344882
CAS No.: 99532-46-4
M. Wt: 329.4 g/mol
InChI Key: OMSLVVFDGZDEIX-UHFFFAOYSA-N
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Description

1-(6-Methoxy-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a methoxy group, a phenylsulfonyl group, and an ethanone moiety, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 1-(6-Methoxy-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with an indole derivative.

    Methoxylation: Introduction of the methoxy group at the 6-position of the indole ring.

    Phenylsulfonylation: Attachment of the phenylsulfonyl group to the indole nitrogen.

    Acylation: Introduction of the ethanone group at the 3-position of the indole ring.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

1-(6-Methoxy-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methoxy and phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Methoxy-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The methoxy and phenylsulfonyl groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

1-(6-Methoxy-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone can be compared with other indole derivatives such as:

    1-(6-Methoxy-1H-indol-3-yl)ethanone: Lacks the phenylsulfonyl group, resulting in different chemical and biological properties.

    1-(Phenylsulfonyl)-1H-indol-3-yl)ethanone: Lacks the methoxy group, affecting its reactivity and applications.

    1-(6-Methoxy-1-(phenylsulfonyl)-1H-indol-3-yl)methanol: The ethanone group is reduced to an alcohol, altering its chemical behavior.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their contributions to its overall properties and applications.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-6-methoxyindol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-12(19)16-11-18(17-10-13(22-2)8-9-15(16)17)23(20,21)14-6-4-3-5-7-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSLVVFDGZDEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857502
Record name 1-[1-(Benzenesulfonyl)-6-methoxy-1H-indol-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99532-46-4
Record name 1-[6-Methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99532-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(Benzenesulfonyl)-6-methoxy-1H-indol-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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